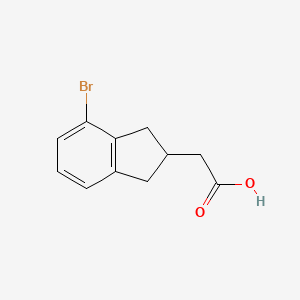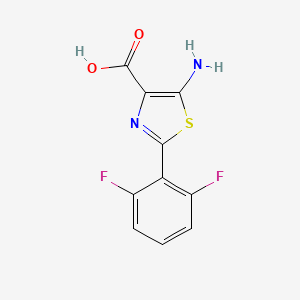![molecular formula C8H8BrN3 B7966335 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7966335.png)
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
概要
説明
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction conditions include using dry toluene as a solvent at 140°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and broad substrate scope make it suitable for large-scale production .
化学反応の分析
Types of Reactions: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Cyclization Reactions: Formation of additional fused rings through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents.
Cyclization: Conditions often involve heating with bases like potassium carbonate in solvents such as dimethyl sulfoxide (DMSO).
Major Products:
- Substituted triazolo[4,3-a]pyridines with various functional groups depending on the nucleophile used.
- Fused heterocyclic compounds from cyclization reactions .
科学的研究の応用
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in disease pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
作用機序
The mechanism of action of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like cancer and diabetes .
類似化合物との比較
1,2,4-Triazolo[4,3-a]pyridine: Shares the triazole-pyridine core but lacks the bromine and methyl substitutions.
Triazolo[4,3-b]pyridazine: Another triazole-fused heterocycle with different biological activities and applications.
Uniqueness: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic applications .
特性
IUPAC Name |
6-bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFQUYONIPIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966255.png)

![6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966276.png)
![6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966284.png)










